MFCD34474613
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Overview
Description
MFCD34474613 is an organic compound with the molecular formula C9H7BrF2O It is a brominated derivative of acetophenone, characterized by the presence of a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: MFCD34474613 can be synthesized through several methods. One common approach involves the bromination of 1-(2-difluoromethylphenyl)ethanone using bromine or a brominating agent under controlled conditions. Another method includes the use of ammonium bromide and oxone in a one-pot strategy to synthesize alpha-bromoketones from secondary alcohols .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions, where the reaction conditions are optimized for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: MFCD34474613 undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the aromatic ring can be substituted by other electrophiles under suitable conditions.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The carbonyl group in the ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) and catalysts like FeCl3.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Products: Various substituted aromatic compounds.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
MFCD34474613 has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of MFCD34474613 involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects .
Comparison with Similar Compounds
1-(4-Bromo-2-trifluoromethylphenyl)ethanone: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(4-Bromo-2-fluorophenyl)ethanone: Contains a single fluorine atom instead of a difluoromethyl group.
Uniqueness: MFCD34474613 is unique due to the presence of both bromine and difluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug design and development.
Properties
IUPAC Name |
1-[4-bromo-2-(difluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O/c1-5(13)7-3-2-6(10)4-8(7)9(11)12/h2-4,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEYFKXJJMLGDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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